molecular formula C12H13NO3 B2692586 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one CAS No. 114561-28-3

3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one

Cat. No.: B2692586
CAS No.: 114561-28-3
M. Wt: 219.24
InChI Key: WTKAOIYWXLMZGW-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxymethyl group at the third position, a methoxy group at the sixth position, and a methyl group at the first position of the quinoline ring. The quinoline scaffold is known for its diverse biological activities, making this compound of interest for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-aminobenzyl alcohol, the compound can be synthesized through a series of steps including methylation, methoxylation, and cyclization reactions. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts and solvents.

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one.

    Reduction: Formation of 1-methyl-6-methoxy-3-(hydroxymethyl)dihydroquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Hydroxymethylfurfural: A compound with a hydroxymethyl group and a furan ring, known for its applications in the food industry and as a precursor for biofuels.

    Pyrrole Alkaloids: Compounds with a pyrrole ring and various substituents, known for their biological activities and use in drug discovery.

Uniqueness

3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of hydroxymethyl, methoxy, and methyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13-11-4-3-10(16-2)6-8(11)5-9(7-14)12(13)15/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKAOIYWXLMZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C(C1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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